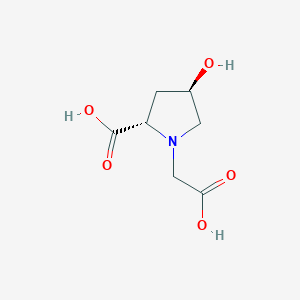
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with carboxymethyl and hydroxyl groups. The stereochemistry of the compound, indicated by the (2S,4R) configuration, plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of appropriate amino acids or their derivatives under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation processes. These methods leverage the specificity of enzymes or microorganisms to produce the desired chiral compound with high yield and purity. The use of biocatalysts can also reduce the need for harsh chemicals and extreme reaction conditions, making the process more environmentally friendly.
化学反応の分析
Types of Reactions
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxyl groups can produce primary or secondary alcohols.
科学的研究の応用
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of (2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2S,4S)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Ethyl (2S,4S)-1,4-Anhydro-3-deoxypentitol-2-carboxylate
Uniqueness
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H11NO5 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
(2S,4R)-1-(carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO5/c9-4-1-5(7(12)13)8(2-4)3-6(10)11/h4-5,9H,1-3H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1 |
InChIキー |
BNWZRZFFEVDRMB-UHNVWZDZSA-N |
異性体SMILES |
C1[C@H](CN([C@@H]1C(=O)O)CC(=O)O)O |
正規SMILES |
C1C(CN(C1C(=O)O)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




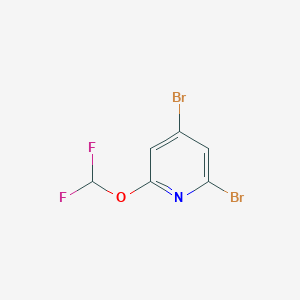


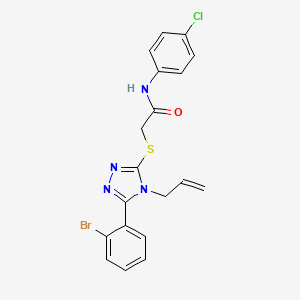

![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)
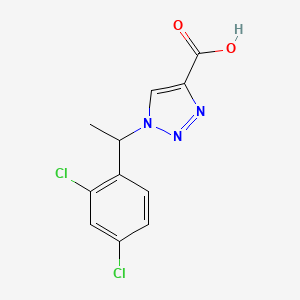

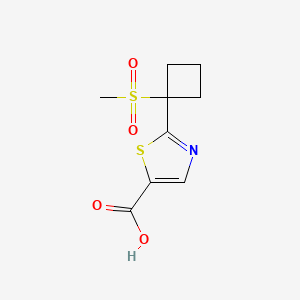
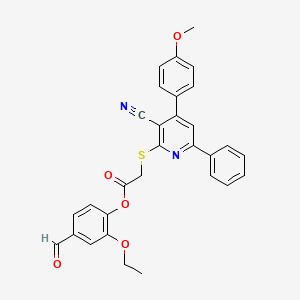

![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
